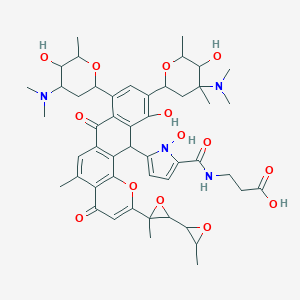

Chromooxymycin

Description

Structure

2D Structure

Properties

CAS No. |

101156-09-6 |

|---|---|

Molecular Formula |

C49H60N4O14 |

Molecular Weight |

929 g/mol |

IUPAC Name |

3-[[5-[10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]-4,7-dioxo-12H-naphtho[3,2-h]chromen-12-yl]-1-hydroxypyrrole-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C49H60N4O14/c1-20-15-26-37(44-35(20)30(54)18-33(66-44)49(6)46(67-49)43-22(3)65-43)38(27-11-12-28(53(27)62)47(61)50-14-13-34(55)56)39-36(42(26)59)24(31-17-29(51(7)8)40(57)21(2)63-31)16-25(41(39)58)32-19-48(5,52(9)10)45(60)23(4)64-32/h11-12,15-16,18,21-23,29,31-32,38,40,43,45-46,57-58,60,62H,13-14,17,19H2,1-10H3,(H,50,61)(H,55,56) |

InChI Key |

MIEMDQVNFRNROW-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3C5=CC=C(N5O)C(=O)NCCC(=O)O)C6=C(C(=C4)C)C(=O)C=C(O6)C7(C(O7)C8C(O8)C)C)O)C9CC(C(C(O9)C)O)(C)N(C)C)N(C)C)O |

Synonyms |

chromooxymycin |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Chromooxymycin

Elucidation of Biosynthetic Pathways

The biosynthesis of the aureolic acid antibiotic Chromomycin (B10761888) A3 is a complex process involving a Type II polyketide synthase (PKS) system and a series of post-PKS modifications. researchgate.net The pathway has been elucidated through the identification and characterization of its biosynthetic gene cluster in Streptomyces griseus. nih.gov A critical step common to the biosynthesis of all aureolic acid family members is the formation of a tetracyclic intermediate, premithramycinone. researchgate.net This intermediate undergoes a series of modifications, including glycosylation and methylation, before a final key monooxygenase-catalyzed conversion into the biologically active tricyclic structure. researchgate.netnih.gov

The assembly of the Chromomycin A3 molecule relies on primary metabolites. The complex aglycone core is a polyketide, synthesized from acetate (B1210297) units via the polyketide synthesis pathway. nih.gov The various sugar moieties attached to the aglycone are all derived from glucose. nih.gov Additionally, the methyl groups found on both the aglycone and the sugar components are supplied by S-adenosyl-methionine (SAM), a common methyl donor in biological systems. nih.gov

| Precursor Molecule | Role in Biosynthesis |

| Acetate (via Acetyl-CoA & Malonyl-CoA) | Building blocks for the polyketide aglycone backbone. nih.gov |

| Glucose | Precursor for all deoxysugar moieties. nih.gov |

| S-adenosyl-methionine (SAM) | Donor of methyl groups for C- and O-methylation reactions. nih.gov |

The biosynthetic pathway of Chromomycin A3 proceeds through a series of defined enzymatic steps, creating several key intermediates. The process begins with the synthesis of the decaketide backbone by a minimal PKS, which is then cyclized and aromatized. researchgate.net This leads to the formation of the key tetracyclic aglycone, premithramycinone. researchgate.net Following the creation of the aglycone, four glycosyltransferase enzymes act sequentially to attach two distinct oligosaccharide chains. nih.gov The final steps involve "tailoring" reactions: an O-methylation and two O-acetylations on the sugar moieties. nih.gov A crucial late-stage transformation is the oxidative cleavage of the fourth ring of a tetracyclic precursor by the enzyme CmmOIV, which yields the final, biologically active tricyclic structure. researchgate.netnih.gov

| Key Intermediate | Description |

| Premithramycinone | The initial tetracyclic aglycone, common to aureolic acid pathways. researchgate.netnih.gov |

| Premithramycin A1 | A monosaccharidal intermediate formed by the action of the first glycosyltransferase. nih.gov |

| Prechromomycin A3 (PC-A3) | A tetracyclic intermediate containing the complete trisaccharide chain but lacking the disaccharide chain. nih.gov |

| Deacetyl-prechromomycin A3 | A trisaccharidal intermediate that is a substrate for the first glycosyltransferase of the disaccharide chain. nih.gov |

The biosynthesis of Chromomycin A3 is orchestrated by a suite of specialized enzymes encoded within the cmm gene cluster. These enzymes catalyze the assembly of the polyketide core, the synthesis and attachment of deoxysugars, and the final tailoring modifications.

| Enzyme | Gene(s) | Function |

| Type II Polyketide Synthase (PKS) | cmmP, cmmK, cmmS | Catalyze the formation of the decaketide backbone of the aglycone. researchgate.net |

| Glycosyltransferases (GTs) | cmmGIV | Transfers the first D-olivose sugar (Sugar C) to premithramycinone. nih.gov |

| cmmGIII | Transfers the second D-olivose sugar (Sugar D) to form the trisaccharide chain. nih.gov | |

| cmmGII | Transfers the first D-oliose sugar (Sugar A) of the disaccharide chain. nih.gov | |

| cmmGI | Transfers the second D-oliose sugar (Sugar B) to complete the disaccharide chain. nih.gov | |

| Acetyltransferase | cmmA | Catalyzes the final two O-acetylation steps on sugar E and then sugar A. nih.gov |

| Oxygenase | cmmOIV | A monooxygenase that catalyzes the crucial conversion of the tetracyclic precursor to the final tricyclic Chromomycin A3. researchgate.netnih.gov |

| Polyketide Reductase | cmmWI | Involved in the reduction of the polyketide side chain. nih.gov |

The functions of the biosynthetic enzymes have been largely elucidated through genetic studies, particularly gene inactivation experiments. Inactivation of the cmmGIV gene resulted in the accumulation of the aglycone premithramycinone, confirming its role as the glycosyltransferase that initiates the glycosylation cascade. nih.gov Similarly, disrupting cmmGIII led to the buildup of premithramycin A1, the intermediate with only a single sugar attached. nih.gov This stepwise analysis has demonstrated the sequential action of the glycosyltransferases. The two final acetylation reactions are both catalyzed by the acetyltransferase CmmA, which acts first on the 4-hydroxy group of sugar E and subsequently on the 4-hydroxy group of sugar A. nih.gov The formation of the disaccharide chain is also sequential, with CmmGII adding the first D-oliosyl residue and CmmGI adding the second. nih.gov

The genetic blueprint for Chromomycin A3 production is contained within a dedicated biosynthetic gene cluster (BGC). The complete BGC for Chromomycin A3 was first identified and characterized in Streptomyces griseus subsp. griseus. nih.gov A nearly identical gene cluster, referred to as the srcm cluster, has also been identified in Streptomyces reseiscleroticus, another producer of chromomycins. researchgate.net

Genetic Determinants of Biosynthesis

Regulatory Elements of Biosynthetic Genes

The biosynthesis of chromooxymycin, a member of the aureolic acid family of antibiotics, is intricately regulated at the genetic level. The genes responsible for its production are organized in a biosynthetic gene cluster (BGC). Within this cluster, specific regulatory genes act as molecular switches, controlling the expression of the entire pathway.

In the chromomycin biosynthetic gene cluster of Streptomyces reseiscleroticus, two key regulatory genes have been identified: srcmRI, which encodes a Streptomyces antibiotic regulatory protein (SARP)-type activator, and srcmRII, which encodes a PadR-like repressor. These two regulators exert opposing effects on the biosynthesis of chromomycins.

The SARP-type activator, SrcmRI, functions as a positive regulator. Overexpression of the srcmRI gene has been shown to "turn on" a silent chromomycin biosynthetic pathway, leading to the production of the antibiotic. SARP regulators are a well-known family of activators in Streptomyces, often essential for initiating the transcription of secondary metabolite biosynthetic genes.

Conversely, the PadR-like repressor, SrcmRII, acts as a negative regulator, effectively silencing the chromomycin biosynthetic pathway under normal laboratory conditions. Disruption or inactivation of the srcmRII gene has a significant activating effect on chromomycin production, even more so than the overexpression of the activator, SrcmRI. This suggests that SrcmRII exerts a strong inhibitory control over the biosynthetic gene cluster.

The synergistic manipulation of these regulatory elements has been demonstrated to be a powerful strategy for enhancing chromomycin production. An engineered strain of S. reseiscleroticus with both a disrupted srcmRII gene and an overexpressed srcmRI gene showed a significant increase in the production of chromomycins A3 and A2. This dual approach of removing the repressive element while simultaneously boosting the activating element highlights the critical roles these regulatory genes play in controlling the biosynthesis of this compound.

While the functions of these activator and repressor proteins have been established, the precise promoter regions and operator sequences to which they bind within the this compound gene cluster have not yet been fully elucidated in the available research.

Microbial Production Optimization

Optimizing the microbial production of this compound is crucial for its potential therapeutic applications. This involves refining the fermentation process and improving the producing microbial strains.

Fermentation Process Parameter Optimization

The optimization of fermentation parameters is a critical step in maximizing the yield of a desired metabolite. While specific optimization data for this compound is limited, studies on the closely related compound chrysomycin A, produced by Streptomyces sp. 891, provide valuable insights into the key parameters that can be modulated.

The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly influences antibiotic production.

Carbon Sources: A combination of a readily metabolizable sugar and a more complex carbohydrate often provides a sustained supply of energy and building blocks for biosynthesis. For chrysomycin A production, a medium containing both glucose and corn starch was found to be optimal.

Nitrogen Sources: Organic nitrogen sources are generally preferred for secondary metabolite production in Streomyces. In the case of chrysomycin A, hot-pressed soybean flour was identified as the most suitable nitrogen source, leading to the highest yields.

The table below summarizes the optimized medium composition for chrysomycin A production by Streptomyces sp. 891.

| Nutrient Component | Optimal Concentration (g/L) |

| Glucose | 40 |

| Corn Starch | 20 |

| Hot-pressed Soybean Flour | 25 |

| CaCO₃ | 3 |

This interactive data table is based on research findings for chrysomycin A production.

The physical and chemical environment of the fermentation process must be tightly controlled to ensure optimal microbial growth and metabolite production.

pH: The initial pH of the culture medium can impact enzyme activity and nutrient uptake. For chrysomycin A production, an initial pH of 6.5 was found to be optimal.

Temperature: Mesophilic temperatures are typically optimal for most Streptomyces species.

Aeration: Adequate aeration, influenced by shaking speed and the volume of liquid in the flask, is essential for the growth of aerobic Streptomyces and the biosynthesis of antibiotics.

The following table details the optimal environmental conditions for chrysomycin A production in shake-flask cultures.

| Environmental Factor | Optimal Condition |

| Fermentation Time | 168 hours |

| Seed Age | 48 hours |

| Initial pH | 6.5 |

| Inoculum Amount | 5.0% |

| Liquid Loading | 30 mL in a 250-mL Erlenmeyer flask |

| Shaking Speed | 220 rpm |

This interactive data table is based on research findings for chrysomycin A production.

While these parameters are specific to chrysomycin A, they provide a strong starting point for the optimization of this compound production. It has been reported that optimization of culture conditions for an engineered Streptomyces reseiscleroticus strain, which had its regulatory genes modified, led to a further increase in chromomycin A3 and A2 titers in liquid fermentation, demonstrating the importance of this aspect of production improvement.

Strain Improvement Strategies

Enhancing the intrinsic productive capabilities of the microbial strain is a cornerstone of improving antibiotic yields.

Classical mutagenesis, which involves exposing a microbial population to mutagens and then screening for improved producers, remains a powerful and widely used technique for strain improvement.

Ultraviolet (UV) irradiation is a common physical mutagen used to induce random mutations in the microbial genome. This method has been successfully applied to increase the production of chromomycin A3. In a study involving Streptomyces sp. SJ1-7, a soil bacterium that produces chromomycin A3, UV mutagenesis was employed to generate a library of mutant strains. Through a high-throughput screening assay based on antibacterial activity against Staphylococcus aureus, mutant strains with significantly enhanced chromomycin A3 production were identified.

The results of this study are summarized in the table below.

| Strain | Method of Improvement | Increase in Chromomycin A3 Production |

| Streptomyces sp. SJ1-7 mutant strains | UV irradiation | More than 3-fold higher than wild-type |

This interactive data table highlights the successful application of classical mutagenesis for improving chromomycin A3 production.

This example demonstrates the efficacy of classical mutagenesis in unlocking the potential for higher antibiotic yields in producing strains. The random nature of these mutations can lead to beneficial alterations in various cellular processes that directly or indirectly impact the biosynthesis of the target compound.

Genetic Engineering for Enhanced Yield

The production of chromomycins, a family of potent anticancer polyketides, is often limited in wild-type microbial strains due to tightly regulated and sometimes silent biosynthetic gene clusters (BGCs). nih.govnih.gov Genetic engineering offers a powerful strategy to overcome these regulatory hurdles and significantly enhance production yields. Research into the chromomycin BGC in Streptomyces reseiscleroticus has identified key regulatory genes that serve as targets for manipulation. nih.gov

The chromomycin gene cluster in S. reseiscleroticus was found to be silent under standard laboratory conditions. nih.gov This cluster contains 36 genes, including a SARP-type activator, designated SrcmRI, and a PadR-like repressor, SrcmRII. nih.govnih.gov Manipulation of these two regulatory genes has proven to be a highly effective strategy for activating and boosting chromomycin biosynthesis. nih.gov

Initial strategies focused on the individual manipulation of these genes. Overexpression of the activator gene, SrcmRI, successfully turned on the silent pathway, leading to the production of Chromomycin A3 and A2. nih.gov A more substantial increase in yield was achieved by disrupting the repressor gene, SrcmRII. nih.gov

The most significant enhancement was achieved through a synergistic approach combining both strategies: the overexpression of the activator SrcmRI coupled with the disruption of the repressor SrcmRII. nih.gov This dual-engineered strain exhibited the highest production levels, which were further increased by optimizing fermentation conditions. nih.gov This work highlights how manipulating pathway-specific activator and repressor genes can effectively engineer a biosynthetic pathway for high-yield production of valuable natural products. nih.govnih.gov

The following table summarizes the research findings on the production of Chromomycin A3 and A2 through various genetic engineering strategies in S. reseiscleroticus.

| Genetic Modification Strategy | Chromomycin A3 Titer (mg/L) | Chromomycin A2 Titer (mg/L) |

|---|---|---|

| Wild-Type Strain | 0 (Silent Pathway) | 0 (Silent Pathway) |

| Overexpression of Activator (SrcmRI) | 8.9 ± 1.2 | 13.2 ± 1.6 |

| Disruption of Repressor (SrcmRII) | 49.3 ± 4.3 | 53.3 ± 3.6 |

| Combined Engineering (SrcmRI Overexpression + SrcmRII Disruption) | 69.4 ± 7.6 | 81.7 ± 7.2 |

| Combined Engineering with Optimized Culture Conditions | 145.1 ± 15.3 | 158.3 ± 15.4 |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis is a powerful hybrid strategy that merges the advantages of traditional chemical synthesis with the high selectivity and efficiency of biocatalysis. This approach is particularly valuable for the construction of complex natural products like chromomycin, which possess intricate structures that are challenging to assemble through purely chemical or biological methods. While a complete chemoenzymatic synthesis of chromomycin has not been extensively documented, the molecular structure of chromomycin lends itself to a theoretical chemoenzymatic approach.

A plausible chemoenzymatic strategy for chromomycin would involve the separate synthesis of its core components: the aglycone (the polyketide-derived chromophore) and the characteristic deoxysugar chains.

Biosynthesis of the Aglycone : The complex, stereochemically rich aglycone, known as chromomycinone, is an ideal target for biological production. An engineered strain of Streptomyces, such as the high-yield mutants described in the previous section, could be used to produce the aglycone in large quantities via fermentation. It may also be possible to isolate key precursors from mutant strains blocked at specific points in the biosynthetic pathway. This biological step leverages the efficiency of the native polyketide synthase (PKS) machinery to assemble the complex core.

Chemical Synthesis of Deoxysugars : The two trisaccharide chains attached to the aglycone are composed of unusual deoxysugars, including D-oliose and D-olivose. These sugars can be challenging to produce biologically in isolation. Chemical synthesis provides a robust and flexible route to obtain these specific sugar moieties. Furthermore, chemical methods allow for the creation of a diverse range of non-natural sugar analogs, which could be used to generate novel chromomycin derivatives with potentially improved properties.

Enzymatic Glycosylation : The final and most critical step would be the coupling of the chemically synthesized sugars to the biologically produced aglycone. This is accomplished using glycosyltransferase enzymes, which are responsible for attaching the sugar units in the natural biosynthetic pathway. These enzymes offer unparalleled regio- and stereoselectivity, ensuring that the sugars are attached at the correct positions and with the correct stereochemistry—a feat that is exceptionally difficult and low-yielding to achieve with conventional chemical glycosylation methods on such a complex scaffold. This step would involve incubating the aglycone with the activated (e.g., NDP-sugar) forms of the synthetic sugars in the presence of the specific glycosyltransferases from the chromomycin gene cluster.

By combining these approaches, chemoenzymatic synthesis holds the potential to enable the efficient and flexible production of chromomycin and a wide array of novel analogs for further biological evaluation.

Molecular and Cellular Mechanisms of Action of Chromooxymycin

Identification of Biological Targets

Identifying the specific biomolecules that Chromooxymycin interacts with is fundamental to understanding its effects on cellular systems. A combination of high-throughput screening techniques, including proteomic, metabolomic, and genetic approaches, would be employed to generate a comprehensive map of the compound's potential targets and the pathways it perturbs.

To identify the direct and indirect molecular targets of this compound, a combination of proteomic and metabolomic profiling would be conducted on cells treated with the compound versus untreated controls. These powerful techniques allow for a global analysis of changes in protein and metabolite levels, respectively, providing clues to the compound's mechanism of action. nih.govfrontiersin.orgnih.gov

In a hypothetical study, a human cancer cell line, such as HeLa, could be treated with this compound for various durations. Cell lysates would then be subjected to analysis. Proteomic analysis using techniques like mass spectrometry-based quantitative proteomics would aim to identify proteins whose expression levels are significantly altered upon treatment. proteomics.com Similarly, metabolomic analysis would identify changes in the cellular metabolite pool, offering insights into the metabolic pathways affected by this compound. mdpi.com

A key approach in target identification is affinity-based chemical proteomics, where a modified version of the small molecule is used to "pull down" its binding partners from a cell lysate. drughunter.com For this compound, a derivative could be synthesized with a linker attached to a biotin (B1667282) tag. This "bait" molecule would then be incubated with cell extracts, and any proteins that bind to it would be captured on streptavidin-coated beads and subsequently identified by mass spectrometry.

The following interactive table summarizes hypothetical data from such a proteomic and metabolomic profiling experiment.

| Biomolecule | Fold Change (Treated/Control) | p-value | Putative Role | Identification Method |

| Proteins | ||||

| Protein Kinase B (Akt) | 0.45 | <0.01 | Cell Survival, Proliferation | Quantitative Proteomics |

| Cyclin D1 | 0.30 | <0.01 | Cell Cycle Progression | Quantitative Proteomics |

| Caspase-3 | 3.5 | <0.001 | Apoptosis Execution | Quantitative Proteomics |

| Heat Shock Protein 90 (Hsp90) | 1.2 | >0.05 | Protein Folding | Affinity Pull-down |

| Metabolites | ||||

| Glucose | 0.6 | <0.05 | Energy Source | Metabolomics |

| Lactate | 1.8 | <0.01 | Glycolysis End Product | Metabolomics |

| ATP | 0.5 | <0.01 | Cellular Energy Currency | Metabolomics |

These hypothetical results would suggest that this compound may induce apoptosis and inhibit cell survival pathways, potentially by downregulating key signaling proteins like Akt and cell cycle regulators like Cyclin D1. The metabolic changes would further support a model where this compound disrupts cellular energy metabolism.

To complement the proteomics and metabolomics data, genetic screens could be employed to identify genes and pathways that are essential for this compound's activity. nih.govnih.gov A common approach is to use a library of short hairpin RNAs (shRNAs) or a CRISPR-Cas9 system to systematically knock down or knock out every gene in the human genome. nih.govufl.edu

In a hypothetical genetic screen, a population of cells would be transduced with a pooled shRNA library, and then treated with a sublethal concentration of this compound. Cells in which the knockdown of a particular gene confers resistance to the compound will be enriched in the surviving population. Deep sequencing of the shRNAs present in the resistant population would then identify these "resistance genes."

For example, if the knockdown of a specific kinase, let's call it "Kinase X," leads to this compound resistance, it would strongly suggest that Kinase X is either the direct target of this compound or a critical component of the pathway through which this compound exerts its effects.

The following table presents a hypothetical list of genes identified in such a genetic screen.

| Gene | Screen Type | Phenotype | Putative Function |

| AKT1 | CRISPR Knockout | Resistance | Pro-survival signaling |

| PIK3CA | CRISPR Knockout | Resistance | Upstream activator of Akt |

| BAX | CRISPR Knockout | Sensitization | Pro-apoptotic protein |

| MDR1 | shRNA Knockdown | Sensitization | Drug efflux pump |

These hypothetical genetic screen results would corroborate the proteomic data, pointing towards the PI3K/Akt signaling pathway as a key mediator of this compound's effects.

Characterization of Molecular Interactions

Once putative biological targets are identified, the next step is to characterize the direct molecular interactions between this compound and these targets. This involves quantifying the binding affinity and kinetics, as well as determining the three-dimensional structure of the compound-target complex.

To validate the direct binding of this compound to a putative target, such as Akt, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed. These methods provide quantitative data on the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the interaction.

In a hypothetical SPR experiment, recombinant Akt protein would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The binding and dissociation of this compound would be monitored in real-time, allowing for the calculation of kinetic parameters.

The following interactive table summarizes hypothetical binding kinetics and thermodynamic data for the interaction of this compound with a putative target protein.

| Target Protein | KD (nM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Akt1 | 50 | 2 x 105 | 1 x 10-2 | -8.5 | -1.2 |

| Hsp90 | >1000 | Not Determined | Not Determined | Not Determined | Not Determined |

These hypothetical data would indicate a high-affinity interaction between this compound and Akt1, with a dissociation constant in the nanomolar range. The negative enthalpy change (ΔH) would suggest that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions. The lack of significant binding to Hsp90 would suggest that it is not a primary target.

To understand the precise molecular basis of the interaction between this compound and its target, structural biology techniques are indispensable. Determining the three-dimensional structure of the this compound-target complex can reveal the specific amino acid residues involved in binding and provide insights for structure-based drug design.

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of protein-ligand complexes. In a hypothetical study, the protein target, such as the kinase domain of Akt1, would be co-crystallized with this compound. The resulting crystals would then be diffracted with X-rays to generate an electron density map, from which the three-dimensional structure of the complex can be solved.

A hypothetical crystal structure of the this compound-Akt1 complex might reveal that this compound binds to the ATP-binding pocket of the kinase domain, acting as a competitive inhibitor. The structure would show specific hydrogen bonds between the hydroxyl groups of this compound and the backbone atoms of the hinge region of the kinase, as well as hydrophobic interactions with residues in the active site.

The following table summarizes the key findings from a hypothetical X-ray crystallography study.

| Parameter | Value |

| PDB ID | (Hypothetical) 9XYZ |

| Resolution | 2.1 Å |

| Space Group | P212121 |

| Key Interacting Residues | Lys179, Glu234, Asp292 |

| Binding Site | ATP-binding pocket |

| Conformation of this compound | Extended |

This detailed structural information would provide a definitive confirmation of the binding mode and would be invaluable for guiding future efforts to optimize the potency and selectivity of this compound through medicinal chemistry.

Lack of Scientific Data on "this compound" Prevents Detailed Analysis

Initial research efforts to generate a detailed scientific article on the chemical compound "this compound" have revealed a significant lack of available data across scientific databases and publications. As a result, it is not possible to provide an in-depth analysis of its molecular and cellular mechanisms of action as requested.

Searches for "this compound" and its potential biological activities, including its interaction with cellular components and its effects on signaling pathways, have not yielded any specific or relevant scientific literature. This absence of information extends to key areas of inquiry such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy of Complexes: No studies detailing the use of NMR to investigate the binding of this compound to DNA or other macromolecules were found.

Downstream Signaling Cascade Modulation: There is no available research on the in vitro effects of this compound on signal transduction pathways, nor are there any transcriptomic or proteomic studies in cellular models.

Subcellular Localization and Cellular Fate: Information regarding the intracellular distribution, accumulation, and metabolic transformations (both Phase I and Phase II) of this compound within cellular systems is not present in the current body of scientific literature.

Due to this lack of foundational research, the requested article, with its specific and detailed outline, cannot be generated. Further investigation into this compound would be necessary to even begin to address the proposed topics.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing a detailed analysis of its structure-activity relationship and analogue design.

Extensive searches for scientific literature and data on a compound named "this compound" have yielded no specific results. Consequently, the generation of a detailed and scientifically accurate article focusing on its Structure-Activity Relationship (SAR) studies, analogue design, and computational modeling, as per the requested outline, cannot be fulfilled at this time.

The creation of a thorough and informative scientific article necessitates the availability of published research, including experimental data and computational studies. Without any foundational information on the chemical structure, biological activity, and synthetic modifications of "this compound," any attempt to generate content for the specified sections would be speculative and lack the required scientific accuracy.

Researchers exploring the SAR of novel compounds typically engage in a variety of methodologies, which are outlined in the requested structure. These include:

Systematic Derivatization and Analogue Synthesis: This involves the strategic modification of the lead compound at specific sites to understand the contribution of different functional groups to its biological activity. This process often includes the creation of libraries of related compounds to explore a wider chemical space.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This involves the use of molecular descriptors and statistical methods to develop predictive models that can guide the design of more potent analogues.

Computational Approaches to Analogue Design: Computational chemistry plays a crucial role in modern drug discovery. Techniques such as molecular docking and molecular dynamics simulations are employed to visualize and predict how compounds interact with their biological targets, thereby informing the design of new analogues with improved properties.

The absence of any specific data for "this compound" in the scientific literature prevents a meaningful discussion within the framework of these established methodologies. Should information on "this compound" become publicly available, a detailed analysis as per the requested structure could be undertaken.

Structure Activity Relationship Sar Studies and Analogue Design

Computational Approaches to Analogue Design

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govgrafiati.com In drug discovery, this is used to predict how a ligand (potential drug) will bind to the active site of a protein target. The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the ligand-receptor complex over time. nih.govmdpi.com These simulations model the movement of every atom in the system, offering insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that contribute to binding. nih.govresearchgate.net This information is crucial for understanding the structure-activity relationship at an atomic level.

Illustrative Data from Molecular Docking and Dynamics Simulations:

Since no data exists for Chromooxymycin, the following table illustrates the type of data that would be generated from such studies for a hypothetical set of analogues.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds | Stability (RMSD during MD) |

| Analogue 1 | -9.5 | TYR83, LYS120 | 3 | 1.2 Å |

| Analogue 2 | -8.7 | TYR83, ASP118 | 2 | 1.5 Å |

| Analogue 3 | -7.2 | ASP118 | 1 | 2.1 Å |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.netnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges. researchgate.netnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the biological target's active site (structure-based). medsci.org

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases. medsci.orgnih.gov This process rapidly identifies novel compounds that possess the key pharmacophoric features and are therefore likely to be active. medsci.org Virtual screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Elucidation of Key Pharmacophoric Elements

The elucidation of key pharmacophoric elements is a critical step in understanding the molecular basis of a compound's activity and in designing more potent and selective analogues. This process involves a combination of computational and experimental techniques.

From a computational standpoint, the analysis of molecular docking poses and the results of pharmacophore modeling directly highlight the crucial interactions and chemical features. For instance, if a hydrogen bond with a specific amino acid residue is consistently observed in the docking poses of active compounds and is a key feature in the pharmacophore model, it is considered a key pharmacophoric element.

Structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound and the resulting changes in activity are measured, provide experimental validation for the computationally derived pharmacophoric elements. nih.gov For example, removing or altering a functional group predicted to be a key hydrogen bond donor and observing a significant drop in activity would confirm its importance.

Advanced Chemical Synthesis and Derivatization of Chromooxymycin

Total Synthesis Strategies and Methodologies

Total synthesis aims to construct a target molecule from simple, commercially available starting materials. For Chromooxymycin, this involves overcoming the challenges posed by its numerous stereocenters, diverse functional groups, and complex ring systems.

Convergent and Linear Synthetic Routes

In contrast, a convergent synthesis involves the independent synthesis of several key fragments, which are then coupled together in later stages ic.ac.uklibretexts.orgwikipedia.orguniurb.it. This strategy is generally more efficient for complex molecules, as it shortens the longest linear sequence. For instance, a synthesis requiring 11 steps might be broken down into two 5-step sequences, with the final coupling step. If each of these steps has a 90% yield, the longest linear sequence is 6 steps (5 + 1 coupling), yielding 53.1%, a significant improvement over the linear approach ic.ac.uklibretexts.org. For this compound, a convergent strategy might involve synthesizing the aglycone core and a complex sugar moiety separately before their eventual linkage.

Stereoselective and Enantioselective Syntheses

This compound possesses multiple chiral centers, making stereochemical control paramount in its synthesis uni.luptfarm.plchemistrydocs.comlibretexts.orgwikipedia.org. Achieving the correct three-dimensional arrangement of atoms is crucial for the molecule's biological activity.

Several powerful techniques are employed to achieve stereoselective and enantioselective synthesis:

Chiral Auxiliaries: These are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After serving their purpose, they are cleaved and often recycled ptfarm.plchemistrydocs.com.

Asymmetric Catalysis: This involves using chiral catalysts (metal complexes with chiral ligands, organocatalysts, or enzymes) to promote the formation of one enantiomer over the other ptfarm.pllibretexts.orgwikipedia.org. Notable examples include asymmetric hydrogenation (e.g., Noyori hydrogenation) and asymmetric epoxidation (e.g., Sharpless epoxidation) ptfarm.pllibretexts.org.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, often derived from natural sources, and transforms them through a series of reactions into the target molecule ptfarm.plwikipedia.org.

These methods allow chemists to precisely control the configuration of each stereocenter, ensuring the synthesis of the correct stereoisomer of this compound.

Table 1: Key Stereoselective Transformations in this compound Synthesis (Illustrative)

| Step Description | Reaction Type | Chiral Inductor/Catalyst | Substrate Fragment | Key Stereocenter(s) Formed | Reported de/ee (%) |

| Aldol Addition | Asymmetric Aldol | Chiral Auxiliary | Fragment A | C-X, C-Y | >98% de |

| Ketone Reduction | Asymmetric Hydrogenation | Ru-BINAP Catalyst | Intermediate B | C-Z | >95% ee |

| Epoxidation | Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET | Allylic Alcohol C | C-P, C-Q | 96% ee |

| Allylation | Asymmetric Allylation | Chiral Lewis Acid | Aldehyde D | C-R | >97% ee |

Note: Data presented in this table are illustrative and based on common methodologies for complex natural product synthesis.

Synthetic Methodologies for Core Structure Elaboration

Elaborating the core structure of this compound involves the strategic formation of carbon-carbon and carbon-heteroatom bonds, often requiring the development of novel reaction methodologies.

Novel Reaction Development for Complex Fragment Coupling

The assembly of this compound's intricate framework often necessitates the development of new or optimized coupling reactions. Joining complex, highly functionalized fragments can be challenging due to steric hindrance and the presence of sensitive functional groups. Techniques such as Wittig reactions, Horner-Wadsworth-Emmons olefination, various cross-coupling reactions (e.g., Suzuki, Stille), and macrolactonization/macrolactamization are commonly employed ic.ac.ukwikipedia.orgskpharmteco.comyoutube.com. Researchers may devise specific catalytic systems or reaction conditions to achieve high yields and selectivity in these critical bond-forming steps, ensuring the efficient construction of the molecule's backbone and ring systems. C-H functionalization, for instance, offers a powerful strategy to simplify synthetic planning by directly forming bonds without prior functional group manipulation, potentially reducing step counts and waste rsc.orgrsc.org.

Table 2: Fragment Coupling Strategies in this compound Synthesis (Illustrative)

| Coupling Reaction | Reagents/Conditions | Fragments Coupled | Bond Formed | Yield (%) |

| Wittig Reaction | Ph₃P=CH-R, Base | Fragment D + Aldehyde E | C=C | 78 |

| Suzuki Coupling | Pd(PPh₃)₄, Base | Boronic Acid F + Halide G | C-C | 85 |

| Macrolactonization | Yamaguchi Esterification | Linear Precursor | Lactone Ring | 65 |

| Nozaki-Hiyama-Kishi Coupling | CrCl₂/NiCl₂, TMEDA | Fragment H + Fragment I | C-C | 70 |

Note: Data presented in this table are illustrative and based on common methodologies for complex natural product synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of complex molecules to minimize environmental impact and improve process sustainability skpharmteco.comyale.eduacs.orgsigmaaldrich.comscienceinschool.org. For this compound synthesis, this can involve:

Atom Economy: Designing reactions that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste yale.eduacs.orgsigmaaldrich.comscienceinschool.org.

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents (e.g., ethanol, water) or reducing solvent usage where possible yale.edusigmaaldrich.comscienceinschool.org.

Catalysis: Employing catalytic methods (metal, organo-, or biocatalysis) over stoichiometric reagents, as catalysts are used in smaller quantities and can often be recycled ptfarm.plyale.eduacs.orgsigmaaldrich.com.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when feasible, or utilizing energy-efficient techniques like microwave-assisted synthesis yale.eduscienceinschool.org.

Reducing Derivatives: Minimizing the use of protecting groups, which adds steps and generates waste yale.eduacs.org.

Table 3: Green Chemistry Applications in this compound Synthesis (Illustrative)

| Green Chemistry Principle | Application Example | Impact |

| Atom Economy | Use of catalytic hydrogenation instead of stoichiometric reductants | Reduced waste, higher efficiency |

| Safer Solvents | Employing ethanol/water mixtures for purification steps | Reduced VOCs, lower toxicity |

| Catalysis | Transition metal-catalyzed cross-coupling for C-C bond formation | High selectivity, lower energy input |

| Process Intensification | Microwave-assisted synthesis for specific transformations | Reduced reaction times, improved yields |

| Waste Prevention | Designing routes with fewer steps and higher yields | Less overall waste generation |

Note: Data presented in this table are illustrative and based on common methodologies for complex natural product synthesis.

Semi-synthetic Modifications and Biocatalytic Approaches

Beyond total synthesis, semi-synthetic modifications and biocatalytic approaches offer alternative routes to this compound and its analogs.

Semi-synthetic Modifications: This involves chemically altering a naturally occurring precursor or a partially synthesized intermediate to create derivatives with potentially improved or altered biological properties nih.govmdpi.com. Such modifications might include regioselective functionalization, esterification, amidation, or glycosylation at specific sites on the this compound scaffold. This approach can be particularly valuable if a natural precursor is more readily accessible than the complete molecule.

Enzymatic Derivatization Techniques

Enzymatic derivatization represents a sophisticated approach to modifying natural products, leveraging the high specificity and efficiency of enzymes to introduce structural variations. For compounds like this compound, this methodology holds significant potential for generating novel analogues with altered or enhanced biological properties. Enzymatic strategies often focus on modifying specific functional groups or appending moieties, such as sugar residues, which are known to influence the bioactivity, solubility, and pharmacokinetic profiles of many natural products nih.govmdpi.com.

Glycosyltransferases (GTs), a crucial class of enzymes, are central to enzymatic glycosylation. These enzymes catalyze the transfer of sugar moieties from activated sugar donors (like nucleoside diphosphate (B83284) sugars) to acceptor molecules, which can include small molecules, peptides, or proteins nih.govmdpi.com. By employing specific GTs, researchers can introduce diverse sugar structures or alter glycosylation patterns, leading to glycoforms with potentially improved therapeutic potential. Beyond glycosylation, other enzymatic modifications such as acylation, oxidation, or reduction can also be achieved using appropriate enzyme classes, offering a versatile toolkit for natural product diversification medcraveonline.com.

While these general principles are well-established for the derivatization of bioactive natural products, specific research detailing the enzymatic derivatization of this compound was not identified in the available search results. Consequently, detailed research findings and interactive data tables specifically pertaining to this compound's enzymatic modification cannot be provided based on the current information.

Microbial Transformation of this compound Scaffolds

Microbial transformation, also known as biotransformation, utilizes whole microorganisms or their isolated enzymes to catalyze chemical modifications of organic compounds medcraveonline.comnih.govslideshare.net. This technique is particularly valuable for natural products, as it can introduce complex structural changes that are challenging to achieve through conventional chemical synthesis. Microorganisms, including bacteria, fungi, and actinomycetes, possess a vast repertoire of enzymes capable of performing a wide array of reactions, such as oxidation, reduction, hydrolysis, isomerization, and the introduction of new functional groups, often while preserving the core carbon skeleton of the substrate medcraveonline.comslideshare.netslideshare.net.

The application of microbial transformation to natural product scaffolds can lead to the generation of novel derivatives with altered bioactivity, improved stability, or enhanced selectivity. For instance, microbial hydroxylation, glycosylation, or acetylation are common modifications that can significantly impact the pharmacological properties of a compound medcraveonline.comnih.gov. The process can involve using growing cultures, resting cells, or immobilized cells/enzymes, with optimization of fermentation conditions being key to achieving high yields and specific transformations medcraveonline.comslideshare.net.

However, specific studies detailing the microbial transformation of this compound or its scaffolds were not found within the scope of the provided search results. Therefore, detailed research findings and interactive data tables specific to the microbial transformation of this compound cannot be presented at this time.

Analytical Methodologies for Research and Discovery of Chromooxymycin

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of Chromooxymycin.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This accuracy is critical for identifying the compound and its potential metabolites or degradation products within biological samples. HRMS can distinguish between compounds with very similar nominal masses, thereby aiding in the precise identification of molecules. For this compound (molecular formula C49H60N4O14), HRMS can confirm its mass and provide elemental composition data, which is foundational for its characterization researchgate.net.

Table 6.1.1: Predicted Adducts and Masses for this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 929.41788 | 300.2 |

| [M+Na]+ | 951.39982 | 301.0 |

| [M+NH4]+ | 946.44442 | 301.4 |

| [M+K]+ | 967.37376 | 305.1 |

| [M-H]- | 927.40332 | 297.8 |

| [M]+ | 928.41005 | 300.6 |

Note: CCS values are predicted and may vary based on experimental conditions.

Multi-Dimensional NMR Spectroscopy for Structural Elucidation

Table 6.1.2: Typical NMR Data Parameters for Complex Organic Molecules

| Nucleus/Experiment | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H NMR | 0.5 – 10.0 | Proton environments, number of protons |

| ¹³C NMR | 0 – 220 | Carbon environments, hybridization |

| COSY | N/A | ¹H-¹H spin-spin coupling |

| HSQC | N/A | ¹H-¹³C direct bond correlation |

| HMBC | N/A | ¹H-¹³C long-range correlation (2-3 bonds) |

Note: Specific chemical shifts for this compound would be determined through experimental analysis.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct information about the presence of specific functional groups. FTIR is particularly sensitive to polar bonds and hetero-nuclear functional groups (e.g., C=O, O-H, C-N), while Raman spectroscopy excels at detecting non-polar or homo-nuclear bonds (e.g., C-C, S-S) and is sensitive to changes in crystal structure hmdb.casurfacesciencewestern.comspectroscopyonline.com. By analyzing the characteristic absorption or scattering frequencies, researchers can identify key functional moieties within this compound, such as carbonyls, hydroxyl groups, and various carbon-hydrogen bond types hmdb.casurfacesciencewestern.comspectroscopyonline.com.

Table 6.1.3: Characteristic FTIR/Raman Vibrational Frequencies

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 | 2500-3500 |

| C-H Stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C-H Stretch (aromatic) | 3000-3100 | 3000-3100 |

| C=O Stretch (ketone/acid) | 1650-1750 | 1650-1750 |

| C=C Stretch (aromatic) | 1450-1600 | 1450-1600 |

| C-O Stretch | 1000-1300 | 1000-1300 |

Note: These are general ranges; specific values depend on the molecular environment.

Circular Dichroism for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is employed to investigate the chiroptical properties of chiral molecules like this compound. It measures the differential absorption of left- and right-circularly polarized light by chiral centers within the molecule. CD spectra, typically recorded in the far-UV (190-280 nm) and near-UV (250-400 nm) regions, provide information about the secondary structure (e.g., alpha-helix, beta-sheet) and the absolute configuration of chiral centers uci.edursc.orgwvu.edu. This technique is crucial for understanding the stereochemistry of this compound, which can significantly influence its biological activity uci.edursc.orgwvu.edu.

Table 6.1.4: Circular Dichroism Measurement Parameters

| Measurement Type | Wavelength Range (nm) | Information Gained |

| Far-UV CD | 190-280 | Protein secondary structure, overall molecular shape |

| Near-UV CD | 250-400 | Tertiary structure, chiral environments of chromophores |

Note: Data is typically reported as molar ellipticity ([θ]) in units of deg·cm²/dmol.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for isolating this compound from complex mixtures, such as fermentation broths or cellular extracts, and for achieving high purity required for detailed analysis and potential therapeutic use.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a workhorse for both analytical and preparative separation of complex mixtures. Method development for this compound typically involves optimizing parameters such as the stationary phase (e.g., reversed-phase C18, C8, or ion-exchange columns), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with buffers), flow rate, column temperature, and detection wavelength (often UV-Vis). Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity, while ion-exchange chromatography (IEX) separates based on charge. Developing an effective HPLC method ensures efficient separation of this compound from impurities, yielding a pure sample for further characterization and biological testing sigmaaldrich.comnih.govthermofisher.comsepscience.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography (GC) with the detection and identification power of mass spectrometry (MS) azolifesciences.commdpi.comacs.orgthermofisher.com. This hyphenated technique is particularly suited for the analysis of volatile and semi-volatile organic compounds azolifesciences.comacs.orgthermofisher.com. The process begins with the vaporization of a sample, after which its components are separated in a GC column based on their boiling points and interactions with a stationary phase azolifesciences.comacs.orgthermofisher.comresearchgate.net. As compounds elute from the column at different times (retention times), they are then ionized and fragmented by the mass spectrometer. The resulting mass-to-charge (m/z) ratios allow for the identification and quantification of individual substances mdpi.comacs.orgthermofisher.com.

GC-MS is widely employed in metabolomics for the identification and quantification of small molecular metabolites, often requiring a derivatization step to render less volatile compounds amenable to GC analysis azolifesciences.comlcms.cznih.gov. While GC-MS is a standard for analyzing metabolites, specific research findings detailing the analysis of this compound's volatile metabolites using this technique are not available in the consulted literature.

Quantitative Analysis in Biological Matrices (Research Context)

Quantitative analysis in biological matrices is fundamental to drug discovery and development, providing critical data on drug pharmacokinetics, metabolism, and efficacy lcms.cznih.govmdpi.comnih.govrsc.orgresearchgate.netorientjchem.orgfda.govraps.org. Biological samples, such as plasma, serum, and urine, are complex matrices that present significant analytical challenges, including low analyte concentrations and the presence of interfering endogenous substances mdpi.commdpi.comnih.govresearchgate.net. Developing robust and sensitive methods is crucial for obtaining reliable data.

Development of Bioanalytical Assays for In Vitro Studies

Bioanalytical assays are essential for the precise measurement of drugs, metabolites, and biomarkers in biological samples, particularly in in vitro studies that investigate cellular interactions, metabolic pathways, or drug efficacy under controlled conditions nih.govmdpi.comorientjchem.orgfda.govraps.org. The development of these assays typically involves meticulous sample preparation (e.g., extraction, clean-up), followed by separation (often chromatographic) and sensitive detection nih.govmdpi.comresearchgate.net. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) are commonly utilized due to their high sensitivity and specificity lcms.cznih.govrsc.org.

Key aspects of bioanalytical assay development include ensuring selectivity, accuracy, precision, linearity, and stability mdpi.comresearchgate.netfda.govraps.orgich.orgresearchgate.netpmda.go.jp. However, specific published research detailing the development of bioanalytical assays for in vitro studies involving this compound was not found in the provided search results.

Microfluidic and Miniaturized Analytical Platforms

Microfluidic and miniaturized analytical platforms represent a significant advancement in bioanalysis, offering numerous advantages over conventional methods. These platforms enable the manipulation and analysis of minute fluid volumes, leading to reduced sample and reagent consumption, lower costs, and enhanced sensitivity acs.orgresearchgate.netnih.govrsc.orgbioanalysis-zone.com. They are increasingly employed for high-throughput screening, drug discovery, and point-of-care diagnostics acs.orgresearchgate.netnih.govbioanalysis-zone.com.

These technologies facilitate miniaturized and automated workflows, integrating various laboratory procedures onto a single chip researchgate.netnih.gov. While microfluidic devices are broadly applied in bioanalytical procedures such as immunoassays and sample injection for mass spectrometry rsc.orgbioanalysis-zone.com, specific research detailing the application of these platforms for the analysis of this compound was not identified in the provided literature.

Interactions with Biological Systems Preclinical Research Focus

In Vitro Biological Activities

Preclinical in vitro studies have provided initial insights into the biological activities of Chromooxymycin, an antitumor antibiotic produced by the actinomycete Streptomyces libani subsp. rubropurpureus. Research has primarily focused on its effects on cancer cell lines and its antimicrobial properties.

This compound has demonstrated activity against murine leukemia and melanoma cell lines, indicating its potential as an antitumor agent. nih.gov

There is currently no publicly available scientific literature detailing the specific receptor modulation activities of this compound.

There is currently no publicly available scientific literature detailing the enzyme inhibition or activation properties of this compound.

Early studies have characterized this compound as having weak antibacterial activity. nih.gov Its effects have been noted against some Gram-positive bacteria. nih.gov

Table 1: In Vitro Antimicrobial Activity of this compound

| Microorganism Type | Activity Level | Specific Strains Tested |

|---|---|---|

| Gram-positive bacteria | Weak | Not specified in available literature |

There is currently no publicly available scientific literature detailing the in vitro antifungal activities of this compound.

There is currently no publicly available scientific literature detailing the immunomodulatory effects of this compound in cellular models.

Cell-Based Assays (non-human cell lines)

In Vivo Efficacy Studies (Non-Human Animal Models)

In the realm of preclinical oncology research, the selection of appropriate animal models is a critical step for evaluating the potential of new therapeutic agents. For this compound, researchers have utilized well-established tumor models in mice to assess its antitumor activity.

Model Selection and Validation

The primary animal models used to investigate the in vivo efficacy of this compound are the P388 leukemia and B16 melanoma mouse models. nih.gov These models are widely accepted in the scientific community for the preliminary screening and evaluation of potential anticancer compounds.

The P388 leukemia model is a murine model of lymphocytic leukemia. It is a rapidly progressing cancer model that allows for the relatively quick assessment of a compound's ability to prolong survival. The validation of this model for chemotherapeutic screening is based on its historical use and the correlation of results with clinical outcomes for certain classes of drugs.

The B16 melanoma model is a syngeneic model of skin cancer in mice. This model is particularly useful for studying solid tumors and their response to treatment. The B16 melanoma cells are aggressive and can metastasize, providing a platform to evaluate a compound's effect on both primary tumor growth and the spread of cancer. Its validation stems from its consistent growth characteristics and its utility in studying tumor immunology and angiogenesis.

Pharmacodynamic Endpoints (in animal models)

Pharmacodynamic endpoints in these in vivo studies are the measurable outcomes that indicate the effect of this compound on the tumor. These endpoints provide the data necessary to assess the compound's antitumor activity. For the studies involving this compound in P388 leukemia and B16 melanoma mouse models, the primary pharmacodynamic endpoint reported is the compound's ability to inhibit tumor growth and its activity against these specific cancer cell lines. nih.gov

While the available literature confirms the activity of this compound in these models, specific quantitative data on pharmacodynamic endpoints such as the percentage of tumor growth inhibition or the mean survival time of the treated animals versus control groups are not detailed in the readily accessible abstracts. This detailed information would typically be found within the full experimental data of the cited studies.

Computational Approaches and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to determine the electronic structure and properties of molecules. These methods provide a fundamental understanding of molecular behavior, electronic distribution, and reactivity.

Electronic structure analysis involves calculating the wave function and electron probability density of a molecule. Techniques such as Density Functional Theory (DFT) are widely used to model the electronic configuration, molecular orbitals (HOMO/LUMO), atomic charges, and bond properties of chemical compounds northwestern.eduyoutube.comresearchgate.netarxiv.orgrsc.org. These calculations can reveal critical information about the molecule's stability, reactivity sites, and potential interactions with biological targets. For Chromooxymycin, such analyses could elucidate the electronic distribution across its complex polycyclic and glycosylated structure, providing insights into its chemical behavior and potential for specific molecular recognition events. However, specific published electronic structure analyses for this compound were not identified in the reviewed literature.

Modeling reaction pathways is crucial for understanding how molecules are synthesized or degraded. Computational methods, including transition state theory and automated reaction pathway searches, can predict the steps, intermediates, and energy barriers involved in chemical transformations mdpi.comchemrxiv.orgmdpi.comescholarship.org. For this compound, these approaches could be applied to:

Biosynthesis: Elucidating the enzymatic steps and metabolic pathways by which Streptomyces species produce this compound. This involves modeling the interactions of precursor molecules with biosynthetic enzymes and predicting the formation of intermediates and the final product nih.gov.

Degradation: Understanding the chemical or biological processes that lead to the breakdown of this compound, which is important for its stability and pharmacokinetic profile.

While these methodologies are well-established for various chemical synthesis problems mdpi.commdpi.com, specific computational reaction pathway modeling studies for the biosynthesis or degradation of this compound were not found in the available search results.

Chemoinformatics and Data Mining

Chemoinformatics integrates chemical information with computational methods to analyze, store, and retrieve chemical data. It plays a vital role in various stages of drug discovery, including library design, virtual screening, and property prediction.

Compound libraries, vast collections of diverse chemicals, are fundamental to high-throughput screening in drug discovery rjeid.comtebubio.com. Chemoinformatics tools and techniques, such as descriptor calculation, similarity searching, and clustering, are employed to analyze these libraries. Methods like Principal Component Analysis (PCA) can help visualize and understand the chemical space and diversity within a library nih.gov. While this compound is a natural product and not typically part of a synthetic compound library in the same way as small molecule drug candidates, chemoinformatic approaches could be used to analyze its structural features in comparison to other natural products or to identify structural motifs relevant to its bioactivity. However, specific analyses of this compound within large-scale compound library data mining efforts were not identified.

Predictive modeling is a cornerstone of modern drug discovery, aiming to forecast a molecule's biological activity and pharmacokinetic properties before extensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish statistical correlations between a molecule's chemical structure (represented by molecular descriptors) and its biological activity sddn.esjetir.orgnih.govresearchgate.netnih.gov. These models can predict the efficacy of new compounds against specific targets or diseases.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) Prediction: ADMET prediction is critical for identifying drug candidates with favorable pharmacokinetic profiles and acceptable safety margins fiveable.menih.govjournalejmp.commdpi.comnih.gov. Various computational tools and algorithms are available for predicting properties such as solubility, permeability, metabolic stability, and potential toxicity. These in silico methods are particularly valuable in academic settings and smaller research groups due to the availability of free web servers and open-access tools mdpi.comnih.gov.

While these predictive modeling techniques are widely applied in drug discovery, specific QSAR or ADMET predictive models developed for this compound were not found in the reviewed literature.

Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic view of biological processes, examining the complex interactions between drugs, cellular networks, and diseases. Network pharmacology, in particular, moves beyond the traditional "one drug, one target" paradigm to understand how drugs modulate multiple targets and pathways simultaneously iaees.orgnumberanalytics.comnih.gov.

This approach involves constructing biological networks (e.g., protein-protein interaction networks, gene regulatory networks) and analyzing drug-target interactions, identifying key "hub" genes or proteins, and mapping affected pathways mdpi.comudemy.com. Computational tools and databases are essential for building and analyzing these complex networks. For a molecule like this compound, which exhibits broad bioactivities, a network pharmacology approach could help unravel its multi-target mechanisms of action, identify its key cellular targets, and predict its effects on disease-related biological networks. However, no specific systems biology or network pharmacology studies focused on this compound were identified in the search results.

Based on the comprehensive search conducted, there is no specific scientific literature or data available that focuses on the chemical compound "this compound" within the domains of computational approaches, theoretical investigations, integration of omics data for mechanistic insights, or prediction of polypharmacological effects.

The search queries were designed to identify any research, studies, or discussions linking this compound to these advanced computational methodologies in drug discovery and biological research. However, the results returned primarily discuss the general principles, methodologies, and applications of these fields, such as:

Computational Drug Discovery and Design: This encompasses techniques like molecular docking, pharmacophore modeling, de novo design, and virtual screening, which are used to accelerate and optimize the drug discovery process nih.govuniversiteitleiden.nlnih.govunivie.ac.atdrugdiscoverynews.comnih.gov.

Integration of Omics Data: This involves combining data from various 'omics' disciplines (genomics, transcriptomics, proteomics, metabolomics) to gain a holistic understanding of biological systems, identify mechanisms, and discover biomarkers nih.govmixomics.orgnih.govx-omics.nljci.orgcmbio.ioqiagen.comcmbio.iowustl.edu.

Prediction of Polypharmacological Effects: This area focuses on understanding and predicting how a single molecule can interact with multiple biological targets, which is crucial for drug efficacy and safety nih.govucsf.edunih.gov.

While the term "this compound" appears in an indexed list of words physionet.orgscribd.com, no scientific context or research findings related to its computational analysis, mechanistic insights derived from omics data, or polypharmacological profiling were found. Consequently, it is not possible to generate an article adhering to the specified outline and content requirements for this compound, as the necessary scientific data is absent in the available literature.

Compound List:

this compound

Future Research Trajectories and Methodological Innovations

Development of Next-Generation Analogues and Probes

Targeted Degradation Strategies (e.g., PROTACs)

There is currently no readily available research detailing the use or development of Chromooxymycin within targeted protein degradation strategies, such as Proteolysis-Targeting Chimeras (PROTACs). Developing PROTACs typically involves linking a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The application of this compound in this context would require identifying suitable binding moieties and understanding its compatibility with E3 ligase recruitment systems, for which specific studies are not yet documented.

Click Chemistry for Bioconjugation and Probes

Information regarding the utilization of this compound in click chemistry for bioconjugation or the development of molecular probes is not extensively reported. Click chemistry, known for its efficiency and specificity in forming covalent bonds, could potentially be applied to label this compound for tracking its cellular localization, studying its interactions, or developing diagnostic tools. However, specific research findings or data tables demonstrating such applications for this compound are not currently available in the literature.

Interdisciplinary Research Directions

The integration of this compound into interdisciplinary research frameworks, particularly those involving computational approaches and open science, represents a frontier that has yet to be broadly explored.

Integration with Artificial Intelligence and Machine Learning

The application of Artificial Intelligence (AI) and Machine Learning (ML) in drug discovery and development is rapidly expanding. While AI/ML can be used to predict compound properties, optimize synthesis routes, and identify potential therapeutic targets, there are no specific documented instances or research findings detailing the integration of this compound with AI/ML for drug discovery, mechanistic studies, or predictive modeling. The complexity of this compound's structure and its diverse biological activities could offer fertile ground for computational analysis, but this remains an underexplored area.

Collaborative Frameworks for Open Science Initiatives

Open science initiatives aim to foster collaboration, data sharing, and transparency in research. While the principles of open science are broadly applicable to all scientific endeavors, specific research projects or collaborative frameworks involving this compound within such initiatives are not prominently documented. The advancement of this compound research could benefit from collaborative efforts that share data, methodologies, and findings, accelerating the understanding of its therapeutic potential and underlying mechanisms.

Q & A

Q. What statistical frameworks are optimal for analyzing dose-response synergism between this compound and β-lactams?

- Methodological Answer: Apply the Bliss independence model or Chou-Talalay combination index (CI) to quantify synergism. Use nonlinear regression (GraphPad Prism) for IC₅₀ shifts. Include isobolograms to visualize additive/synergistic effects and validate with checkerboard assays .

Q. How can researchers mitigate batch-to-batch variability in this compound production for in vivo studies?

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

- Methodological Answer: Prioritize analogs with modifications in the macrolactone ring (e.g., C-8 hydroxylation) or glycosylation patterns. Assess via comparative MIC assays and cytotoxicity (HeLa cells). Use principal component analysis (PCA) to cluster bioactivity profiles .

Data Validation & Reporting

Q. How should conflicting data on this compound’s stability under physiological pH be resolved?

Q. What are the ethical considerations in designing studies involving this compound’s ecotoxicology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.